molecular formula C11H14O B12510216 2-Methyl-2-(o-tolyl)propanal

2-Methyl-2-(o-tolyl)propanal

Cat. No.: B12510216
M. Wt: 162.23 g/mol
InChI Key: VHAZKKKEUDNFJE-UHFFFAOYSA-N
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Description

2-Methyl-2-(o-tolyl)propanal is an aldehyde derivative featuring a methyl group and an o-tolyl (ortho-methylphenyl) group attached to the same carbon atom of a propanal backbone. Key characteristics inferred from related compounds include:

  • Molecular formula: Likely C₁₁H₁₄O (based on ’s 2-Methyl-3-(o-tolyl)propanal variant).
  • Molecular weight: ~162.23 g/mol (assuming a structure similar to but with substitution at position 2).
  • Functional groups: Aldehyde, methyl, and aromatic substituents, which influence reactivity and physical properties.

Properties

IUPAC Name

2-methyl-2-(2-methylphenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9-6-4-5-7-10(9)11(2,3)8-12/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAZKKKEUDNFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-(o-tolyl)propanal can be synthesized through several methods. One common approach involves the reaction of o-tolylmagnesium bromide with isobutyraldehyde under controlled conditions. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The use of specific catalysts and optimized reaction conditions can significantly improve the production scale and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(o-tolyl)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(o-tolyl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(o-tolyl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s effects are mediated through these interactions, which can influence various biological processes.

Comparison with Similar Compounds

Research Findings and Regulatory Status

  • Aldicarb : Prohibited in agricultural settings near water sources due to groundwater contamination risks . Its degradation product, aldicarb sulfoxide, is equally toxic .
  • Analytical Methods : Propanal derivatives like aldicarb are analyzed via HPLC with reverse-phase columns, as demonstrated for 2-Methyl-2-(methylthio)-propanal (LogP = 1.29 ).

Biological Activity

2-Methyl-2-(o-tolyl)propanal, an organic compound with the molecular formula C10_{10}H12_{12}O, is a derivative of propanal characterized by its unique structure that includes a methyl group and an o-tolyl group. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activities and interactions with biomolecules.

The compound undergoes several chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of various derivatives, which may exhibit different biological activities.

Reaction Type Reagents Products
OxidationPotassium permanganate, chromium trioxideCarboxylic acids
ReductionSodium borohydride, lithium aluminum hydrideAlcohols
SubstitutionNucleophiles (amines, alcohols)Various substituted derivatives

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This mechanism is crucial for understanding how the compound influences various biological processes.

Biological Activity

Research indicates that this compound has potential biological activities that could be explored for therapeutic applications. Some key findings include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been investigated for its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have shown significant activity against pathogens like Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives of aldehydes can exhibit cytotoxic effects on cancer cell lines. While specific data on this compound is limited, its structural similarities to other active aldehydes suggest potential anticancer activity .
  • Enzyme Inhibition : Aldehydes are known to interact with enzymes by forming Schiff bases or other covalent modifications. This interaction can lead to the inhibition of enzyme activity, which is a pathway through which this compound might exert its biological effects .

Case Studies

  • Antimicrobial Efficacy : A study focusing on metal complexes derived from similar aldehyde structures showed promising antimicrobial activity against various microorganisms using disc diffusion methods. The results indicated that metal complexes formed with ligands like this compound exhibited enhanced efficacy compared to free ligands .
  • Cytotoxic Effects on Cancer Cells : Research investigating the cytotoxic effects of related aldehydes on cancer cell lines revealed that these compounds could induce apoptosis in certain types of cancer cells. Although direct studies on this compound are scarce, the implications suggest a need for further investigation into its potential as an anticancer agent .

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